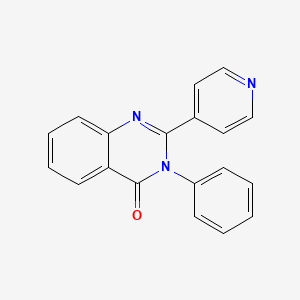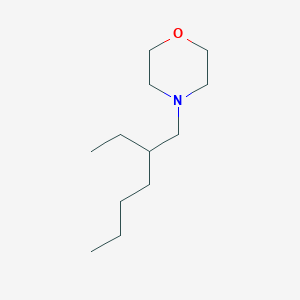
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione is a heterocyclic compound featuring a dioxolane ring with methyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions: 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water, thus driving the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to scale up the production process.
化学反応の分析
Types of Reactions: 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.
Major Products:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
科学的研究の応用
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione has several applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used. Its effects are mediated through the formation of stable intermediates and transition states that facilitate the desired chemical transformations .
類似化合物との比較
1,3-Dioxolane: A simpler analog without the methyl and phenyl substituents.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-Methylene-4-phenyl-1,3-dioxolane: A structurally related compound with a methylene group at the 2-position.
Uniqueness: The presence of both methyl and phenyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .
特性
CAS番号 |
49598-96-1 |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
5-methyl-5-phenyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C10H8O4/c1-10(7-5-3-2-4-6-7)8(11)13-9(12)14-10/h2-6H,1H3 |
InChIキー |
MXAQEGCWMGRDTD-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)OC(=O)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


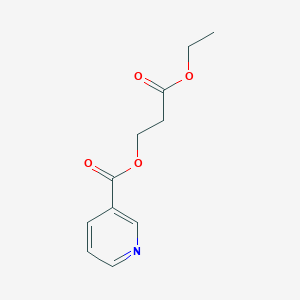
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
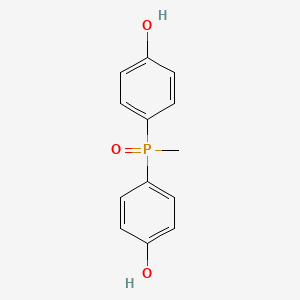

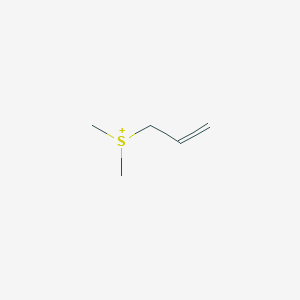


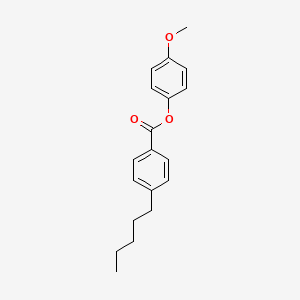


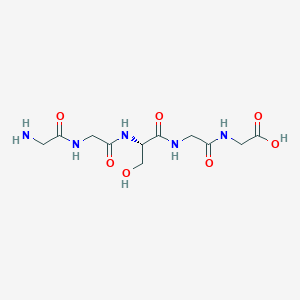
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
